(R)-RuCl[(p-cymene)(BINAP)]Cl
Overview
Description
®-RuCl[(p-cymene)(BINAP)]Cl is a ruthenium-based organometallic complex. This compound features a ruthenium center coordinated to a p-cymene ligand and a chiral BINAP ligand. The compound is known for its catalytic properties and is widely used in asymmetric synthesis and various chemical transformations.
Mechanism of Action
Target of Action
The primary targets of the compound ®-RuCl[(p-cymene)(BINAP)]Cl, also known as (S)-RuCl[(p-cymene(BINAP)]Cl, are cancer cells, particularly breast cancer cells . The compound has shown efficient cytotoxicity in breast cancer cells .
Mode of Action
The compound interacts with its targets by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It involves a series of biochemical events leading to a characteristic cell morphology and death. This is a crucial process in eliminating cancer cells.
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis and antioxidant activity . It induces apoptosis in cancer cells, leading to their death . Additionally, it exhibits cell-free antioxidant activity , which can help protect healthy cells from damage.
Pharmacokinetics
The compound’s cytotoxic effects on breast cancer cells suggest that it can be absorbed and distributed to the site of action .
Result of Action
The result of the compound’s action is the efficient cytotoxicity in breast cancer cells . This means that the compound is effective in killing these cancer cells. Moreover, the compound exhibits apoptosis-inducing activity, leading to programmed cell death .
Biochemical Analysis
Biochemical Properties
The ®-RuCl[(p-cymene)(BINAP)]Cl complex plays a significant role in biochemical reactions
Cellular Effects
Some studies suggest that similar ruthenium complexes can exhibit cytotoxicity in certain cancer cells . These complexes may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-RuCl[(p-cymene)(BINAP)]Cl typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with p-cymene and ®-BINAP in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction conditions include:
Solvent: Toluene or dichloromethane
Temperature: Room temperature to reflux
Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
Industrial production of ®-RuCl[(p-cymene)(BINAP)]Cl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-RuCl[(p-cymene)(BINAP)]Cl undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the ruthenium center.
Reduction: It can also be involved in reduction reactions, where the ruthenium center acts as a reducing agent.
Substitution: Ligand substitution reactions are common, where the p-cymene or BINAP ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. Reactions may require elevated temperatures and pressures.
Substitution: Ligand exchange reactions often use phosphine ligands or other coordinating molecules. These reactions are usually performed in organic solvents at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while reduction reactions can produce reduced ruthenium complexes. Substitution reactions result in new ruthenium complexes with different ligands.
Scientific Research Applications
®-RuCl[(p-cymene)(BINAP)]Cl has a wide range of scientific research applications, including:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, particularly in hydrogenation and transfer hydrogenation reactions.
Biology: The compound has been studied for its potential biological activity, including anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, especially for cancer treatment.
Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-RuCl[(p-cymene)(BINAP)]Cl: The enantiomer of ®-RuCl[(p-cymene)(BINAP)]Cl, used in similar catalytic applications but with opposite chirality.
RuCl[(p-cymene)(dppf)]Cl: A similar ruthenium complex with dppf (1,1’-bis(diphenylphosphino)ferrocene) as the ligand.
RuCl[(p-cymene)(PPh3)]Cl: Another ruthenium complex with triphenylphosphine as the ligand.
Uniqueness
®-RuCl[(p-cymene)(BINAP)]Cl is unique due to its chiral BINAP ligand, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial. Its stability and reactivity also distinguish it from other ruthenium complexes, making it a versatile and efficient catalyst in various chemical transformations.
Properties
IUPAC Name |
dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHLGYRPKARUHY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H46Cl2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
928.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130004-33-0, 145926-28-9 | |
Record name | (S)-RuCl[(p-cymene(BINAP)Cl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalen]chloro(p-cymene)rutheniumchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes (R)-RuCl[(p-cymene)(BINAP)]Cl an effective catalyst for asymmetric hydrogenation, and what specific application is highlighted in the provided research?
A1: this compound acts as a highly effective catalyst for asymmetric hydrogenation due to several key features. The chiral BINAP ligand, short for 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, creates a chiral environment around the ruthenium metal center. This chirality plays a crucial role in directing the addition of hydrogen to a specific face of the substrate, leading to the preferential formation of one enantiomer over the other.
Q2: How do factors like solvent and hydrogen pressure influence the catalytic activity of this compound during the hydrogenation of geraniol?
A2: The research on geraniol hydrogenation [] explored the influence of various reaction parameters on the performance of this compound.
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